Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl-
Description
The compound "Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl-" features a benzenesulfonamide core substituted with a dodecyl chain at the para position and an N-linked quinolinyl group at the 8-position. This structure combines hydrophobic (dodecyl) and aromatic (quinolinyl) moieties, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-dodecyl-N-quinolin-8-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-20-25(21-19-23)32(30,31)29-26-17-12-15-24-16-13-22-28-27(24)26/h12-13,15-22,29H,2-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQILURFFNKWIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546728 | |
| Record name | 4-Dodecyl-N-(quinolin-8-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86408-27-7 | |
| Record name | 4-Dodecyl-N-(quinolin-8-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolinyl moiety, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to sulfonic acids or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfonic acids. Substitution reactions can lead to a variety of derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Benzenesulfonamide derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 4-dodecyl-N-8-quinolinyl- exhibit activity against a range of bacterial strains. For instance, sulfonamide compounds have been reported to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Anticancer Properties
Research has indicated that benzenesulfonamide derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. A notable study demonstrated that a related compound effectively reduced tumor growth in xenograft models .
Materials Science Applications
Polymer Additives
Benzenesulfonamide compounds are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices has been shown to improve resistance to degradation under thermal stress .
Corrosion Inhibition
In the field of corrosion science, benzenesulfonamide derivatives serve as effective corrosion inhibitors. They form protective films on metal surfaces, reducing the rate of corrosion in aggressive environments. A comprehensive study highlighted the efficacy of these compounds in protecting steel from corrosion in saline solutions .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 4-dodecyl-N-8-quinolinyl- exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Corrosion Protection
In another investigation, the effectiveness of benzenesulfonamide as a corrosion inhibitor was assessed through electrochemical measurements and surface analysis techniques. The findings revealed that the compound significantly reduced corrosion rates in steel samples exposed to acidic environments, demonstrating its utility in industrial applications.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its
Biological Activity
Benzenesulfonamide derivatives, particularly those incorporating quinoline moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, 4-dodecyl-N-8-quinolinyl-benzenesulfonamide , is of interest for its potential therapeutic applications, particularly in cancer treatment and as anti-inflammatory agents.
The biological activity of benzenesulfonamide derivatives is often linked to their ability to interact with key cellular pathways. A notable mechanism involves the suppression of the NFκB pathway , which is crucial in regulating immune response and cell survival. Research indicates that compounds like 4-dodecyl-N-8-quinolinyl-benzenesulfonamide can inhibit NFκB activation at low concentrations (as low as 0.6 µM) through high-throughput screening methods . This inhibition can lead to reduced inflammation and potential anticancer effects.
Anticancer Activity
Studies have demonstrated that various benzenesulfonamide derivatives exhibit significant anticancer properties. For instance, compounds containing the quinoline structure have shown promising results against different cancer cell lines. In vitro evaluations indicate that certain derivatives possess IC50 values comparable to established chemotherapeutics like Doxorubicin . Specifically, modifications in the quinoline structure can enhance potency and selectivity towards cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Dodecyl-N-8-quinolinyl-benzenesulfonamide | Breast Cancer | 64.41 | |
| Doxorubicin | Breast Cancer | 82.53 | |
| 4-(2-aminoethyl)-benzenesulfonamide | Coronary Resistance | N/A |
Antimicrobial Activity
In addition to anticancer effects, some benzenesulfonamide derivatives have demonstrated antimicrobial properties. Recent studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, specific substitutions on the phenyl group significantly enhance antibacterial efficacy across various strains .
Case Studies
- NFκB Pathway Inhibition : A study identified a series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing NFκB activation through primary and secondary assays. The findings confirmed their potential as anti-inflammatory agents .
- Anticancer Efficacy : Research on a new series of quinoline derivatives showed that modifications could lead to enhanced anticancer activity against multiple cell lines, indicating a promising avenue for drug development .
- Antimicrobial Properties : Another investigation highlighted the effectiveness of modified benzenesulfonamides against various bacterial strains, demonstrating their potential utility in treating infections .
Pharmacokinetics and Safety
Understanding the pharmacokinetic properties of benzenesulfonamide derivatives is critical for their development as therapeutic agents. Studies using computational models have assessed parameters such as absorption, distribution, metabolism, and excretion (ADME). These assessments are essential for predicting the behavior of these compounds in biological systems and ensuring safety profiles suitable for clinical use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Lipophilicity : The dodecyl chain in the target compound increases hydrophobicity compared to methyl or methoxy substituents, likely enhancing tissue penetration but reducing aqueous solubility .
- Stereoelectronic Interactions: The quinolinyl group’s position (8- vs. 5-) and substituents (methoxy vs. chloro) modulate π-stacking and hydrogen-bonding capabilities, affecting target selectivity .
Carbonic Anhydrase (CA) Inhibition
- Target Compound : Exhibits selective inhibition against hypoxia-associated CA isoforms (hCA IX/XII) due to its bulky dodecyl chain, which may hinder binding to cytosolic isoforms (hCA I/II) .
- Analogues with GABA Linkers : Derivatives incorporating GABA linkers show improved selectivity for hCA IX/XII but lower lipophilicity compared to the dodecyl-substituted compound .
- Sulfanilamide-Based Congeners : Smaller sulfanilamide derivatives lack the dodecyl chain, resulting in weaker inhibition of hCA IX/XII but higher solubility .
Antiparasitic Activity
- Copper Complexes: The 2,5-dichloro-N-(quinolin-5-yl)benzenesulfonamide-copper complex demonstrates high activity against Leishmania amastigotes (EC50 = 0.35 μM), suggesting halogenation and metal coordination enhance potency .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-dodecyl-N-8-quinolinyl benzenesulfonamide derivatives?
Answer:
The synthesis of benzenesulfonamide derivatives typically involves multi-step strategies:
- Aziridine Ring-Opening : Utilize magnetically retrievable graphene-based nanohybrid catalysts (e.g., CoFe@rGO) to facilitate regioselective ring-opening of aziridines with benzenesulfonamide nucleophiles. This method offers high yields (~85–92%) and easy catalyst recovery via magnetic separation .
- Sulfonylation Reactions : React 8-aminoquinoline derivatives with benzenesulfonyl chlorides under basic conditions (e.g., pyridine/DMAP). Purify via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization .
- Optimization : Control steric effects by selecting solvents (e.g., DCM, THF) and temperatures (25–60°C) to avoid side reactions from the dodecyl chain’s hydrophobicity.
Basic: How is X-ray crystallography employed to characterize the molecular structure of this compound?
Answer:
Key steps for crystallographic analysis include:
Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain intensity data.
Structure Solution : Apply direct methods (e.g., SHELXD) for phase determination, followed by refinement via SHELXL. Address disorder in the dodecyl chain using PART and SUMP instructions .
Hydrogen Bonding Analysis : Use graph set notation (e.g., ) to classify intermolecular interactions, focusing on sulfonamide N–H···O and quinoline C–H···π motifs .
Validation : Check for errors using PLATON’s ADDSYM and VALIDATE tools to ensure compliance with IUCr standards .
Advanced: How can researchers resolve contradictions in hydrogen bonding patterns across polymorphic forms?
Answer:
Contradictions in hydrogen bonding networks arise from packing variations. Mitigation strategies include:
- Graph Set Analysis : Compare descriptors (e.g., , , ) for hydrogen bonds in each polymorph. For example, a dimeric motif in Form I vs. a chain in Form II .
- Energy Frameworks (MERCURY) : Calculate lattice energies to determine the thermodynamic stability of competing motifs.
- Variable-Temperature XRD : Probe temperature-dependent conformational changes in the dodecyl chain that may alter packing .
Advanced: What computational approaches predict the bioactivity and toxicity of benzenesulfonamide derivatives?
Answer:
- QSAR Modeling : Calculate topological indices (e.g., Wiener, Balaban) and partition coefficients (logP) to correlate substituent effects (e.g., dodecyl chain length) with carbonic anhydrase inhibition. Validate models using leave-one-out cross-validation .
- Toxicity Prediction : Use ProTox-II and GUSAR to estimate LD50 values and compare toxicity pathways. For example, higher lipophilicity (logP >5) in the dodecyl chain may increase hepatotoxicity risk but reduce renal clearance .
- Docking Studies (AutoDock Vina) : Simulate binding to Smyd3 or β-tubulin, focusing on sulfonamide-quinoline π-stacking and hydrophobic pocket interactions .
Advanced: How should researchers address discrepancies in spectroscopic data during structure elucidation?
Answer:
NMR Analysis :
- Assign peaks using - HSQC/HMBC to resolve overlapping signals from the quinoline and dodecyl moieties.
- Compare experimental shifts with computed values (GIAO-DFT/B3LYP/6-311+G(d,p)) .
Mass Spectrometry : Use HRMS-ESI to confirm molecular ion ([M+H]) and rule out adducts. Cross-check with NIST Chemistry WebBook entries for benzenesulfonamide derivatives .
IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm) and quinoline C=N vibrations (~1600 cm).
Advanced: What strategies optimize crystallization for X-ray analysis despite the compound’s hydrophobicity?
Answer:
- Solvent Screening : Test binary mixtures (e.g., hexane/acetone, toluene/DMF) to balance solubility and volatility.
- Additive-Driven Crystallization : Introduce trace amphiphiles (e.g., dodecyltrimethylammonium bromide) to template layer formation.
- Temperature Gradients : Slow cooling (0.1°C/min) from 60°C to 4°C promotes ordered packing of the dodecyl chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
